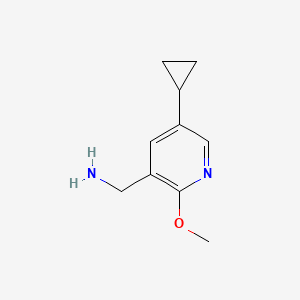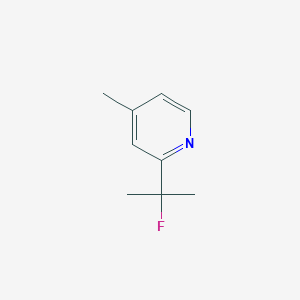
2-(2-Fluoropropan-2-yl)-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluoropropan-2-yl)-4-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a fluorinated isopropyl group and a methyl group attached to the pyridine ring, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoropropan-2-yl)-4-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine and 2-fluoropropan-2-yl halide.
Nucleophilic Substitution: The 4-methylpyridine undergoes a nucleophilic substitution reaction with the 2-fluoropropan-2-yl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide.
Reaction Conditions: The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
化学反应分析
Types of Reactions
2-(2-Fluoropropan-2-yl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the pyridine ring into a piperidine ring.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
科学研究应用
2-(2-Fluoropropan-2-yl)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
作用机制
The mechanism of action of 2-(2-Fluoropropan-2-yl)-4-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorinated isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
相似化合物的比较
Similar Compounds
2-(2-Chloropropan-2-yl)-4-methylpyridine: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Bromopropan-2-yl)-4-methylpyridine: Contains a bromine atom instead of fluorine.
2-(2-Hydroxypropan-2-yl)-4-methylpyridine: Features a hydroxyl group instead of fluorine.
Uniqueness
2-(2-Fluoropropan-2-yl)-4-methylpyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets, making it a valuable compound in medicinal chemistry and drug development.
属性
分子式 |
C9H12FN |
|---|---|
分子量 |
153.20 g/mol |
IUPAC 名称 |
2-(2-fluoropropan-2-yl)-4-methylpyridine |
InChI |
InChI=1S/C9H12FN/c1-7-4-5-11-8(6-7)9(2,3)10/h4-6H,1-3H3 |
InChI 键 |
MWWPCLWNBBMZKK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)C(C)(C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


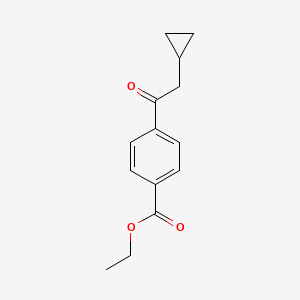

![5-Methyl-1-{[2-(methyloxy)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B15358312.png)
![1-[(3-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B15358314.png)
![Tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)pyridin-3-yl]ethynyl]phenoxy]acetate](/img/structure/B15358321.png)
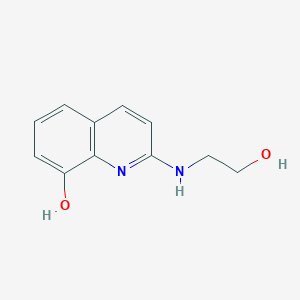
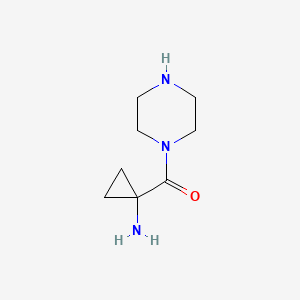

![tert-butyl N-[2-amino-4-(4-methylthiophen-2-yl)phenyl]carbamate](/img/structure/B15358341.png)

![7-Bromo-2-(bromomethyl)-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B15358344.png)

![2,3-dihydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B15358367.png)
